4-(Cyclobutylmethyl)piperidine hydrochloride

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

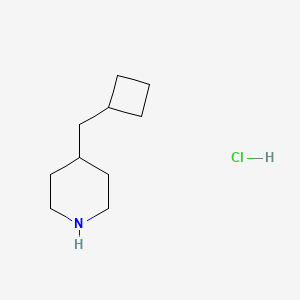

The systematic nomenclature of 4-(cyclobutylmethyl)piperidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially designated as this compound, reflecting its structural composition where a cyclobutylmethyl group is attached to the fourth carbon position of the piperidine ring. The Chemical Abstracts Service registry number for this compound is 1803571-12-1, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula is expressed as C₁₀H₂₀ClN, indicating the presence of ten carbon atoms, twenty hydrogen atoms, one chlorine atom, and one nitrogen atom. The systematic classification places this compound within the broader category of organoheterocyclic compounds, specifically under the piperidine subclass. The compound belongs to the kingdom of organic compounds and the superclass of organoheterocyclic compounds, with piperidines representing the direct parent class according to standard chemical taxonomy systems.

The structural designation emphasizes the substitution pattern where the cyclobutylmethyl moiety (-CH₂-C₄H₇) is covalently bonded to the fourth carbon of the six-membered saturated nitrogen-containing ring. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt structure that enhances the compound's physicochemical properties. This nomenclature system provides precise identification and facilitates accurate communication within the scientific community regarding the compound's structure and properties.

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and biological properties. The core piperidine ring adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated heterocycles. Within this framework, the cyclobutylmethyl substituent occupies the fourth position, creating specific spatial relationships that impact the overall molecular geometry.

The simplified molecular-input line-entry system representation C1CC(C1)CC2CCNCC2.Cl accurately describes the connectivity pattern, where the cyclobutyl ring (C1CC(C1)) connects through a methylene bridge (CC) to the fourth position of the piperidine ring (C2CCNCC2). The International Chemical Identifier string InChI=1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H provides a standardized representation that encompasses both stereochemical and connectivity information.

The molecular weight of the hydrochloride salt is 189.73 grams per mole, while the free base form exhibits a molecular weight of 153.26 grams per mole. This difference reflects the incorporation of the hydrochloric acid component in the salt formation. The cyclobutyl ring system introduces conformational rigidity due to its four-membered structure, which constrains the possible orientations of the substituent relative to the piperidine ring. The methylene linker provides some conformational flexibility, allowing rotation around the carbon-carbon bond connecting the cyclobutyl and piperidine moieties.

Stereochemical analysis reveals that the compound can exist in multiple conformational states due to the flexibility of both the piperidine ring and the cyclobutylmethyl substituent. The piperidine ring can undergo ring-flipping between different chair conformations, potentially placing the cyclobutylmethyl group in either axial or equatorial positions. The preference for equatorial positioning of large substituents in piperidine rings suggests that the cyclobutylmethyl group would predominantly occupy the equatorial position to minimize steric interactions.

Crystallographic Data and Solid-State Conformation

The solid-state structure of this compound provides crucial insights into the preferred conformational arrangements and intermolecular interactions that stabilize the crystal lattice. While specific crystallographic parameters for this exact compound are not extensively documented in the available literature, structural analysis can be inferred from related piperidine derivatives and general principles governing similar heterocyclic systems.

The hydrochloride salt formation significantly influences the solid-state packing arrangements through the establishment of hydrogen bonding networks between the protonated nitrogen atom of the piperidine ring and the chloride counterion. These ionic interactions contribute to the overall stability of the crystalline phase and affect properties such as melting point, solubility, and hygroscopicity. The presence of the chloride ion creates opportunities for multiple hydrogen bonding contacts, as the protonated nitrogen can serve as a hydrogen bond donor.

The three-dimensional structure derived from computational modeling suggests that the piperidine ring maintains its chair conformation in the solid state, with the cyclobutylmethyl substituent adopting a predominantly equatorial orientation to minimize steric hindrance. The cyclobutyl ring itself exhibits a puckered conformation due to the inherent strain associated with four-membered ring systems. This puckering allows for the relief of angle strain while maintaining the overall structural integrity of the substituent.

Storage conditions at -4°C for short-term periods and -20°C for longer storage periods indicate the compound's stability requirements and suggest specific temperature-dependent conformational or intermolecular interaction patterns. These storage recommendations reflect the need to maintain the integrity of the crystalline structure and prevent decomposition or phase transitions that could occur at elevated temperatures.

Comparative Analysis with Related Piperidine Derivatives

The structural features of this compound can be evaluated through comparison with closely related piperidine derivatives, revealing important structure-activity relationships and conformational preferences. The 3-(cyclobutylmethyl)piperidine hydrochloride positional isomer provides a direct comparison for understanding the effects of substituent positioning on molecular properties. This isomer, with the Chemical Abstracts Service number 1803606-42-9, maintains the same molecular formula C₁₀H₂₀ClN but exhibits different spatial arrangements due to the attachment of the cyclobutylmethyl group at the third rather than fourth position of the piperidine ring.

Comparative analysis with 4-(cyclohexylmethyl)piperidine hydrochloride illustrates the impact of ring size variation within the alkylmethyl substituent. The cyclohexyl derivative contains a six-membered ring in place of the four-membered cyclobutyl ring, resulting in different conformational constraints and steric requirements. The larger cyclohexyl group introduces additional conformational flexibility compared to the more rigid cyclobutyl system, potentially affecting biological activity and chemical reactivity patterns.

The relationship with 1-(cyclobutylmethyl)piperidine-4-carbaldehyde demonstrates how functional group modifications can alter the compound's properties while maintaining the core cyclobutylmethyl-piperidine framework. This aldehyde derivative, with molecular formula C₁₁H₁₉NO, incorporates an additional carbonyl functionality that significantly changes the electronic distribution and potential for further chemical transformations. The presence of the aldehyde group introduces new possibilities for nucleophilic addition reactions and condensation processes.

Analysis of the broader piperidine family reveals that substituted piperidines often exhibit significant biological activity, particularly in pharmaceutical applications. The incorporation of cycloalkylmethyl substituents represents a common structural motif in drug design, where the cyclic alkyl groups can influence binding affinity, selectivity, and pharmacokinetic properties. Research on related compounds such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has demonstrated the importance of substituent positioning and stereochemistry in determining opioid receptor activity.

| Compound | Position | Substituent | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 4-(Cyclobutylmethyl)piperidine HCl | 4 | Cyclobutylmethyl | C₁₀H₂₀ClN | 189.73 |

| 3-(Cyclobutylmethyl)piperidine HCl | 3 | Cyclobutylmethyl | C₁₀H₂₀ClN | 189.72 |

| 4-(Cyclohexylmethyl)piperidine HCl | 4 | Cyclohexylmethyl | C₁₂H₂₄ClN | Not specified |

| 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde | 1 | Cyclobutylmethyl | C₁₁H₁₉NO | 181.27 |

The kinetic resolution studies of related 2-aryl-4-methylenepiperidines have provided insights into the stereochemical preferences and synthetic accessibility of substituted piperidine systems. These investigations demonstrate that the positioning and nature of substituents can significantly impact the success of asymmetric synthesis methods and the resulting enantiomeric ratios. The cyclobutylmethyl group's unique steric profile positions it as an intermediate between smaller alkyl substituents and larger cycloalkyl groups, potentially offering distinct advantages in specific synthetic applications.

Eigenschaften

IUPAC Name |

4-(cyclobutylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEPTOYIDYHKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy for 4-(Cyclobutylmethyl)piperidine Hydrochloride

The preparation typically involves the following key stages:

- Formation of a suitably substituted piperidine or tetrahydropyridine intermediate.

- Alkylation of the piperidine nitrogen or carbon centers with a cyclobutylmethyl group.

- Isolation and purification of the free base.

- Conversion of the free base to the hydrochloride salt by reaction with hydrogen chloride gas.

Alkylation of Piperidine Derivatives with Cyclobutylmethyl Group

According to patent US4081450A, the alkylation of piperidine derivatives can be efficiently achieved by reacting a 3,4-disubstituted piperidine intermediate with an alkyl halide bearing the desired cyclobutylmethyl moiety. The process involves:

- Reacting the piperidine derivative with cyclobutylmethyl halide (e.g., cyclobutylmethyl chloride or bromide).

- Using an organic solvent such as dimethylformamide, dimethylacetamide, or tetrahydrofuran to dissolve the reactants.

- Adding a base (e.g., potassium carbonate, sodium bicarbonate, triethylamine) to neutralize the acid formed and drive the alkylation.

- Conducting the reaction at temperatures ranging from 20°C to 120°C for 1 to 16 hours to ensure completion.

- Isolating the alkylated piperidine by extraction and purification methods such as chromatography or crystallization.

This alkylation step is critical for introducing the cyclobutylmethyl substituent at the nitrogen or carbon position of the piperidine ring, forming the key intermediate for the target compound.

Preparation of Piperidine Intermediates via Pyrroline Alkylation and Reduction

The precursor piperidine skeleton can be synthesized starting from substituted pyrroline compounds. The general method involves:

- Alkylation of a pyrroline intermediate with an alkyl or cycloalkylalkyl group.

- Hydrolysis or reduction of the intermediate tetrahydropyridine to the corresponding piperidine.

- Use of aqueous bases such as sodium hydroxide or potassium hydroxide in the presence of organic solvents (ethanol, methanol, dioxane, tetrahydrofuran) to facilitate the reaction.

- Extraction of the product into organic solvents like diethyl ether or ethyl acetate.

- Purification by distillation, crystallization, or chromatography.

This approach allows for the introduction of various substituents, including cyclobutylmethyl groups, at the 4-position of the piperidine ring.

Hydrogenation and Salt Formation to Obtain Hydrochloride

The final step involves converting the free base 4-(cyclobutylmethyl)piperidine to its hydrochloride salt:

- Dissolving the free base in an organic solvent such as anhydrous ether.

- Passing dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

- Filtering and recrystallizing the salt from ethanol-ether mixtures to improve purity and yield.

This method is consistent with the preparation of related piperidine hydrochlorides as described in patent CN1583742A, where hydrogenation over palladium catalysts and subsequent acid treatment yield the dihydrochloride salts with high purity and good yield.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvents | Temperature/Time | Notes |

|---|---|---|---|---|

| Piperidine intermediate synthesis | Alkylation of pyrroline with cyclobutylmethyl halide | Ethanol, methanol, THF, dioxane | 50–150°C, 12–36 hours | Use aqueous base (NaOH, KOH) for hydrolysis |

| Alkylation of piperidine nitrogen | Cyclobutylmethyl chloride/bromide + base | DMF, DMAc, benzene, toluene | 20–120°C, 1–16 hours | Base: K2CO3, NaHCO3, triethylamine |

| Reduction/hydrogenation | Pd/C catalyst under H2 atmosphere | Toluene, benzene | 110–120°C, 2–5 hours | Pressure ~20 kg/cm²; removes protective groups |

| Hydrochloride salt formation | Passing HCl gas into ether solution | Anhydrous ether, ethanol-ether | Room temperature | Precipitates hydrochloride salt; recrystallize |

Research Findings and Considerations

- The alkylation step is highly versatile, allowing introduction of various cycloalkylmethyl groups, including cyclobutylmethyl, by selecting appropriate alkyl halides.

- The use of palladium-catalyzed hydrogenation ensures clean removal of protecting groups and saturation of unsaturated intermediates, critical for obtaining pure piperidine derivatives.

- Solvent choice and reaction temperature significantly affect the yield and purity; polar aprotic solvents favor alkylation efficiency, while alcohols and ethers facilitate hydrolysis and extraction.

- Emerging C–H functionalization techniques may reduce the number of synthetic steps by enabling direct functionalization of cyclobutane substrates, potentially improving overall process efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Cyclobutylmethyl)piperidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(Cyclobutylmethyl)piperidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Cyclobutylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Piperidine Hydrochloride Derivatives

Key Research Findings

Physicochemical Properties

- Solubility : 4-(4-Nitrophenyl)piperidine HCl is soluble in water and alcohols, facilitating formulation in liquid dosage forms .

- Purity : High-purity compounds (≥95–97%) are critical for reproducibility in industrial applications, as emphasized in and .

- Spectroscopic Data : ¹³C-NMR and ESI-HRMS data (e.g., δ 142.33, 127.14 in ) provide structural validation for analogs with triazole or aromatic substituents .

Biologische Aktivität

4-(Cyclobutylmethyl)piperidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural characteristics that suggest potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is a piperidine derivative characterized by a cyclobutylmethyl group attached to the piperidine ring. Piperidines are known for their diverse pharmacological properties, making this compound a valuable candidate for drug discovery and development.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutylmethylamine with piperidine. The process often requires specific solvents and catalysts to enhance yield and purity. The hydrochloride salt is formed by treating the resultant compound with hydrochloric acid, which aids in solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing pathways associated with cognition and mood regulation.

- Enzyme Modulation : It can modulate the activity of certain enzymes, which may lead to therapeutic effects in various conditions .

Biological Activity Spectrum

Recent studies have employed computational methods to predict the biological activity spectrum of piperidine derivatives, including this compound. The findings suggest that this compound may exhibit:

- Analgesic Properties : Similar compounds have shown promise as analgesics, indicating potential pain-relieving effects.

- CNS Activity : Potential applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier.

- Antimicrobial Effects : Some derivatives have demonstrated efficacy against various pathogens, suggesting a possible role in antimicrobial therapy .

Case Studies and Research Findings

- Analgesic Activity : A study evaluated several piperidine derivatives for their analgesic properties. The findings indicated that modifications in the piperidine structure could enhance pain-relieving effects. While specific data on this compound was not detailed, its structural similarities suggest it could possess similar properties .

- Cognitive Enhancement : Research on muscarinic receptor agonists has highlighted the potential for compounds like this compound to improve cognitive function by targeting M1 receptors. In vitro assays demonstrated significant activity at these receptors, indicating a pathway for further pharmacological exploration .

- Target Evaluation : A computer-aided evaluation identified various potential targets for new piperidine derivatives. The study emphasized that such compounds could affect different enzymes and receptors, broadening their applicability in medicinal chemistry .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 4-Piperidone | Simple piperidine derivative | Moderate CNS activity |

| Cyclobutylmethylamine | Lacks piperidine ring | Limited pharmacological data |

| 4-(Cyclopropyl)methylpiperidine | Similar structure but different ring | Analgesic properties reported |

| 4-(Cyclobutylmethyl)piperidine | Unique cyclobutylmethyl group | Potential analgesic and CNS effects predicted |

Q & A

Q. What are the standard synthetic protocols for 4-(Cyclobutylmethyl)piperidine hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclobutylmethyl groups can be introduced to piperidine via alkylation using cyclobutylmethyl halides under basic conditions (e.g., triethylamine). Purification is achieved through recrystallization or column chromatography . Key parameters include:

| Parameter | Example Conditions | Reference |

|---|---|---|

| Reaction solvent | Dichloromethane or THF | |

| Base | Triethylamine or NaOH | |

| Purification method | Silica gel chromatography |

Purity is validated via HPLC (>98%) and structural confirmation via -NMR and mass spectrometry .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm cyclobutylmethyl and piperidine moieties via proton shifts (e.g., δ 2.5–3.5 ppm for piperidine protons) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] for CHClN) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Store at 2–8°C in airtight containers under inert gas (argon). Avoid exposure to strong oxidizers or humidity, as cyclobutyl groups may degrade .

| Condition | Stability Outcome | Reference |

|---|---|---|

| High humidity | Hydrolysis risk | |

| pH > 10 | Degradation of piperidine ring |

Advanced Research Questions

Q. How can reaction yields be optimized using statistical Design of Experiments (DOE)?

- Methodological Answer : Apply a factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example:

- Factors : Temperature (30–70°C), solvent (THF vs. DCM), base concentration (1–3 equiv).

- Response Surface Methodology (RSM) : Identifies optimal conditions for maximum yield . Computational tools (e.g., ICReDD’s reaction path search) reduce trial-and-error by predicting reaction outcomes .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electrophilicity : Reactivity of the piperidine nitrogen.

- Transition States : Energy barriers for cyclobutylmethyl group participation in substitutions.

Pair computational results with experimental validation (e.g., kinetic studies) to refine models .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Resolve by:

- Standardized Assays : Replicate under controlled buffer systems (e.g., PBS at pH 7.4).

- Dose-Response Curves : Compare EC values across multiple cell lines.

- Meta-Analysis : Use Bayesian statistics to integrate conflicting datasets .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Modify cyclobutyl or piperidine groups (e.g., fluorination, methyl addition) .

- Pharmacophore Mapping : Identify critical binding motifs via molecular docking (e.g., piperidine’s role in receptor binding) .

- Biological Testing : Prioritize derivatives with >80% purity for in vitro assays .

Q. How can hygroscopicity challenges be mitigated during handling and storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.